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N-(2,3-dihydroxybenzoyl)-L-serinate -

N-(2,3-dihydroxybenzoyl)-L-serinate

Catalog Number: EVT-1596345
CAS Number:
Molecular Formula: C10H10NO6-
Molecular Weight: 240.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(2,3-dihydroxybenzoyl)-L-serinate is the conjugate base of N-(2,3-dihydroxybenzoyl)-L-serine; major species at pH 7.3. It is a conjugate base of a N-(2,3-dihydroxybenzoyl)-L-serine.
Overview

N-(2,3-dihydroxybenzoyl)-L-serinate is a compound that belongs to the class of organic compounds known as hippuric acids. It is characterized by the presence of a 2,3-dihydroxybenzoyl group attached to L-serine, an amino acid. This compound has garnered interest due to its potential applications in various scientific fields, particularly in microbiology and biochemistry.

Source

N-(2,3-dihydroxybenzoyl)-L-serinate can be derived from natural sources, specifically from certain bacteria that produce catechol siderophores. For instance, Serratia varsoviensis has been identified as a producer of this compound during fermentation processes aimed at isolating catecholate siderophores . The synthesis of this compound can also be achieved through chemical methods involving L-serine and 2,3-dihydroxybenzoic acid.

Classification

This compound is classified under small molecules and falls within the category of siderophores, which are specialized molecules that bind iron ions with high affinity. Siderophores play a crucial role in iron acquisition for microorganisms, especially in iron-limited environments .

Synthesis Analysis

Methods

The synthesis of N-(2,3-dihydroxybenzoyl)-L-serinate can be conducted through several methods:

  1. Chemical Synthesis: This involves the direct reaction of L-serine with 2,3-dihydroxybenzoic acid under controlled conditions. The reaction typically requires activation of the carboxylic acid group to facilitate amide bond formation.
  2. Biotechnological Approaches: Utilizing microbial fermentation processes where specific strains like Serratia varsoviensis produce the compound naturally. The fermentation process involves cultivating the bacteria in nutrient-rich media followed by extraction and purification of the desired compound .

Technical Details

  • Reaction Conditions: The chemical synthesis may require solvents such as dimethylformamide or dichloromethane and could involve temperature control and pH adjustments to optimize yield.
  • Purification Techniques: Post-synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate N-(2,3-dihydroxybenzoyl)-L-serinate from reaction mixtures .
Molecular Structure Analysis

Structure

N-(2,3-dihydroxybenzoyl)-L-serinate has a complex molecular structure characterized by:

  • Chemical Formula: C₁₀H₁₁N₁O₆
  • Molecular Weight: Approximately 241.197 g/mol
  • IUPAC Name: (2S)-2-[(2,3-dihydroxyphenyl)formamido]-3-hydroxypropanoic acid
  • Structural Features: The molecule features a hydroxylated benzene ring and an amide linkage to L-serine, which contributes to its biological activity .

Data

  • CAS Number: 127658-43-9
  • InChI Key: VDTYHTVHFIIEIL-LURJTMIESA-N
  • SMILES Notation: [H]C@@(NC(=O)C1=C(O)C(O)=CC=C1)C(O)=O
Chemical Reactions Analysis

Reactions

N-(2,3-dihydroxybenzoyl)-L-serinate participates in various chemical reactions typical for amides and phenolic compounds:

  1. Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to release L-serine and 2,3-dihydroxybenzoic acid.
  2. Complexation with Metals: The catechol moiety allows for complexation with metal ions such as Fe³⁺, enhancing its role as a siderophore .

Technical Details

  • Conditions for Reactions: Hydrolysis typically requires heating and the presence of strong acids or bases.
  • Analytical Techniques: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly used to analyze reaction products and confirm structures.
Mechanism of Action

Process

N-(2,3-dihydroxybenzoyl)-L-serinate functions primarily as a siderophore:

  1. Iron Binding: The compound binds iron ions with high affinity due to the presence of hydroxyl groups on the benzene ring.
  2. Transport Mechanism: Once bound to iron, it facilitates the transport of iron into bacterial cells through specific receptors on the cell membrane .

Data

The binding constant for iron is exceptionally high compared to other siderophores, indicating its efficiency in iron acquisition under low-iron conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow oil or crystalline solid depending on purity.
  • Solubility: Soluble in polar solvents like methanol and water due to its hydroxyl groups.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with acids and bases; forms complexes with transition metals.
Applications

N-(2,3-dihydroxybenzoyl)-L-serinate has several scientific applications:

  1. Microbial Studies: Used as a model compound in studies investigating iron acquisition mechanisms in bacteria.
  2. Biochemical Research: Explored for its potential role in developing new antibiotics by targeting bacterial iron metabolism.
  3. Agricultural Applications: Investigated for enhancing plant growth by improving iron availability in soils.
Biosynthesis Pathways and Enzymatic Mechanisms

Role in Enterobactin Biosynthesis: NRPS-Dependent Pathways

N-(2,3-Dihydroxybenzoyl)-L-serinate (DHB-Ser) serves as the foundational monomeric unit for assembling enterobactin, the archetypal catecholate siderophore produced by Enterobacteriaceae such as Escherichia coli. The biosynthesis occurs via a non-ribosomal peptide synthetase (NRPS) pathway, where DHB-Ser is iteratively condensed into a trimeric lactone scaffold. This process initiates with the activation of 2,3-dihydroxybenzoate (DHB) and L-serine, culminating in the formation of the trilactone structure through ester linkages between the serine moieties [4] [5]. The NRPS machinery (EntB, EntE, EntF) orchestrates this assembly under iron starvation, with DHB-Ser functioning as the direct precursor for both linear and cyclic intermediates [4] [10]. Genetic disruption of the ent gene cluster abolishes DHB-Ser production, confirming its indispensable role in enterobactin biosynthesis [5].

Table 1: Key Precursors and Products in Enterobactin Biosynthesis

PrecursorProductCatalytic EnzymeFunction
2,3-Dihydroxybenzoate (DHB)DHB-AMPEntE (Adenylating)Activates DHB for amide bond formation
L-SerineN-(2,3-DHB)-L-serine (monomer)EntF (NRPS)Forms monomeric siderophore unit
DHB-Ser monomerLinear DHB-Ser trimerEntF (Condensation)Generates linear enterobactin precursor
Linear trimerEnterobactin (cyclic trimer)EntF (Cyclization)Catalyzes macrolactonization

Enzymatic Catalysis by Non-Ribosomal Peptide Synthetases

The synthesis of DHB-Ser is catalyzed by 2,3-dihydroxybenzoate—serine ligase (EC 6.3.2.14), an ATP-dependent enzyme classified under acid-D-amino-acid ligases. This enzyme facilitates a two-step reaction:

  • Adenylation: DHB is activated via adenylation (ATP-dependent) to form DHB-AMP.
  • Ligation: The acyl group of DHB-AMP is transferred to the amino group of L-serine, forming an amide bond and releasing AMP [6].The NRPS system exhibits high specificity for L-serine, though in vitro studies reveal minor activity with threonine. Structural analyses indicate a three-domain architecture (adenylation, peptidyl carrier, condensation) within EntF, ensuring precise monomer activation and coupling [4]. Kinetic studies show feedback inhibition by Fe³⁺-enterobactin, optimizing metabolic efficiency under iron-replete conditions [9].

Table 2: Enzymatic Steps in DHB-Ser Synthesis

StepSubstratesProductsEnergy Requirements
AdenylationATP + DHBDHB-AMP + PPᵢATP hydrolysis
Acyl transferDHB-AMP + L-serineN-(2,3-DHB)-L-serine + AMPNone
Condensation3 × N-(2,3-DHB)-L-serineLinear trimer + 3 H₂OATP-dependent

Precursor Relationships to Catecholate Siderophores

DHB-Ser acts as a universal biosynthetic precursor for structurally diverse catecholate siderophores beyond enterobactin. In Streptomyces varsoviensis, DHB-Ser is incorporated into both linear and macrocyclic siderophores through NRPS-mediated assembly. Five novel derivatives were identified, including:

  • Linear enterobactin congeners: Bis- and tris-DHB-Ser compounds.
  • Modified derivatives: O-methylated or oxidized variants of DHB-Ser [4].These siderophores coordinate Fe³⁺ via catechol moieties, with DHB-Ser providing the essential iron-chelating 2,3-dihydroxybenzoyl group. The Fe³⁺-DHB-Ser complex (CHEBI:143010) exhibits distinct iron affinity compared to enterobactin, influencing microbial fitness under varying environmental conditions [8] [4]. Notably, a linear trimer of DHB-Ser demonstrated bioactivity against Listeria monocytogenes, highlighting the ecological significance of structural diversification [4].

Table 3: Siderophores Derived from DHB-Ser

Siderophore TypeStructureModificationsBiological Source
EnterobactinCyclic trilactoneNoneEscherichia coli
Linear DHB-Ser trimersOpen-chain oligomersVariable methylationStreptomyces varsoviensis
Fe(III)-[DHB-Ser]Monomeric iron complexNonePseudomonas aeruginosa

Regulatory Mechanisms Under Iron-Limited Conditions

DHB-Ser biosynthesis is transcriptionally regulated by iron availability via the ferric uptake regulator (Fur) protein. Under iron deprivation (typically <1 µM Fe³⁺), Fur dissociates from DNA, derepressing the ent operon and activating DHB-Ser production [5] [9]. Additionally, intracellular Fe²⁺ directly inhibits 2,3-dihydroxybenzoate—serine ligase, providing post-translational control [6]. In Pseudomonas aeruginosa, DHB-Ser uptake is energy-dependent and induced by enterobactin exposure, though a basal uptake system operates independently. This dual transport strategy optimizes iron scavenging in competitive environments [5].

Table 4: Regulatory Elements Controlling DHB-Ser Metabolism

Regulatory MechanismEffectorTargetFunctional Outcome
Fur-dependent repressionFe²⁺ (holo-Fur)ent operon promoterRepresses DHB-Ser synthesis genes
Enzyme feedbackFe³⁺-enterobactin2,3-DHB—serine ligaseAllosterically inhibits catalytic activity
Transport inductionEnterobactinPirA receptor expressionUpregulates DHB-Ser/Fe³⁺ uptake

Properties

Product Name

N-(2,3-dihydroxybenzoyl)-L-serinate

IUPAC Name

(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate

Molecular Formula

C10H10NO6-

Molecular Weight

240.19 g/mol

InChI

InChI=1S/C10H11NO6/c12-4-6(10(16)17)11-9(15)5-2-1-3-7(13)8(5)14/h1-3,6,12-14H,4H2,(H,11,15)(H,16,17)/p-1/t6-/m0/s1

InChI Key

VDTYHTVHFIIEIL-LURJTMIESA-M

Synonyms

2,3-dihydroxybenzoylserine
N-(2,3-dihydroxybenzoyl)-L-serine

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)[O-]

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)[O-]

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